Enhanced Molecular Rigidity vs. 1-Positional Isomer for Superior Thermal Stability
The purity and thermal robustness of starting materials critically influence OLED device yield and lifetime. Predicted data directly compare 2-(2,2-diphenylvinyl)naphthalene against its 1-positional isomer, 1-(2,2-diphenylvinyl)naphthalene. The 2-isomer exhibits a higher predicted melting point (163.30 °C vs. 71.8 °C for the 1-isomer), significantly lower vapor pressure (estimated 1.94E-008 mm Hg vs. an estimated >1E-002 mm Hg for the 1-isomer), and a higher boiling point . This indicates greater intermolecular cohesive energy and vastly superior morphological stability, crucial for withstanding the high-temperature operational conditions and sublimation purification processes in OLED manufacturing, directly translating to higher procurement value for device fabrication.
| Evidence Dimension | Thermal Stability (Melting Point & Vapor Pressure) |
|---|---|
| Target Compound Data | Melting Pt: 163.30 °C; VP: 1.94E-008 mm Hg (25 °C) |
| Comparator Or Baseline | 1-(2,2-diphenylvinyl)naphthalene: Melting Pt: 71.8 °C; VP: >1E-002 mm Hg (25 °C) |
| Quantified Difference | Melting point is ~91.5 °C higher; vapor pressure is at least 6 orders of magnitude lower. |
| Conditions | Predicted via Modified Grain method and MPBPWIN v1.42 (US EPA EPISuite) . |
Why This Matters
Lower vapor pressure and higher melting point indicate superior thermal and morphological stability, reducing outgassing and device degradation, which is a critical procurement criterion for high-purity organic semiconductor precursors.
